246256-50-8 246256-50-8
Brand Name: Vulcanchem
CAS No.: 246256-50-8
VCID: VC0559622
InChI:
SMILES:
Molecular Formula: C29H25N3O7
Molecular Weight: 1055.066

246256-50-8

CAS No.: 246256-50-8

Cat. No.: VC0559622

Molecular Formula: C29H25N3O7

Molecular Weight: 1055.066

Purity: 97%min

* For research use only. Not for human or veterinary use.

246256-50-8 - 246256-50-8

Specification

CAS No. 246256-50-8
Molecular Formula C29H25N3O7
Molecular Weight 1055.066

Introduction

Chemical Identity and Structure

5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (246256-50-8) belongs to the rhodamine family of fluorophores, specifically designed with an N-succinimidyl ester functional group that facilitates bioconjugation reactions. The compound exists as a mixture of 5- and 6-position isomers of the carboxyl group on the lower ring of the fluorophore structure . This chemical represents a reactive derivative of tetramethylrhodamine that enables efficient coupling with primary amines in biomolecules.

The molecular structure features a xanthene core with dimethylamino groups at positions 3 and 6, providing the characteristic fluorescence properties. The succinimidyl ester group serves as a good leaving group during conjugation reactions, making this compound highly reactive toward primary amines in proteins, peptides, and nucleic acids .

Basic Identification Parameters

ParameterValue
CAS Number246256-50-8
Molecular FormulaC₂₉H₂₅N₃O₇
Molecular Weight527.53 g/mol
SMILES Notation[O-]C(C1=CC=CC=C1C2=C3C(C=C(N(C)C)C=C3)=[O+]C4=C2C=CC(N(C)C)=C4)=O.O=C(C)ON(C(CC5)=O)C5=O

Physical and Spectroscopic Properties

5(6)-Carboxytetramethylrhodamine N-succinimidyl ester demonstrates characteristic spectroscopic properties that make it valuable as a fluorescent probe. The compound produces bright orange fluorescence when conjugated to biomolecules, with specific absorption and emission profiles that facilitate its detection in various experimental setups.

Spectral Characteristics

When conjugated to biomolecules, this compound generates derivatives with absorption and emission maxima of approximately 555 nm and 580 nm, respectively . This spectral profile positions it strategically within the visible spectrum, allowing for effective visualization while minimizing interference from cellular autofluorescence. The compound's high extinction coefficient contributes to its sensitivity in detection applications.

Physical Properties

The compound is typically supplied as a solid powder that requires proper storage conditions to maintain its reactivity. Based on related tetramethylrhodamine derivatives, it exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for preparing stock solutions before bioconjugation reactions .

Applications in Research

The primary utility of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester lies in its capacity to form stable conjugates with biomolecules containing primary amine groups. This reactive dye has established significant presence across multiple research applications.

Bioconjugation Applications

This compound serves as a principal labeling reagent for creating orange fluorescent bioconjugates, including:

  • Protein and peptide labeling for tracking and localization studies

  • Nucleotide and nucleic acid conjugation for hybridization probes

  • Production of fluorescent antibody conjugates for immunohistochemistry and immunoassays

  • Development of avidin derivatives used in various detection systems

FRET Applications

Tetramethylrhodamine derivatives are extensively utilized as acceptors in Förster Resonance Energy Transfer (FRET) studies, particularly when paired with FAM (fluorescein) fluorophores as donors . This application enables researchers to:

  • Monitor biomolecular interactions

  • Investigate protein conformational changes

  • Develop homogeneous assays for high-throughput screening

  • Study enzymatic activities through proximity-based detection systems

MassVolume of DMSO for 1 mMVolume of DMSO for 5 mMVolume of DMSO for 10 mM
0.1 mg189.563 μL37.913 μL18.956 μL
0.5 mg947.813 μL189.563 μL94.781 μL
1 mg1.896 mL379.125 μL189.563 μL
5 mg9.478 mL1.896 mL947.813 μL
10 mg18.956 mL3.791 mL1.896 mL

Note: These volumes are specifically for stock solution preparation and should be diluted in appropriate experimental buffers for actual use .

ParameterValue
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305+P351+P338

The hazard statements indicate that the compound may:

  • Be harmful if swallowed (H302)

  • Cause skin irritation (H315)

  • Cause serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Related Compounds and Derivatives

5(6)-Carboxytetramethylrhodamine N-succinimidyl ester belongs to a family of related fluorescent compounds with varying spectral properties and reactive groups.

Comparison with Related Compounds

CompoundExcitation (nm)Emission (nm)Major Applications
5(6)-CR6G, SE522546Similar bioconjugation applications with different spectral properties
5(6)-ROX, SE578604Red-shifted alternative for multiplexed detection
5(6)-TAMRA Maleimide552578Selective labeling of thiol groups in proteins
5(6)-FAM, SE493517Green fluorescent labeling, often paired with TAMRA in FRET applications
5(6)-TAMRA cadaverine552578Pre-conjugated derivative for specific applications
5(6)-TAMRA ethylenediamine552578Pre-conjugated derivative for specific applications

This table highlights the spectral diversity within the rhodamine family of fluorescent labels .

Research Applications and Protocols

The utilization of 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester in research spans various disciplines and methodologies.

Protein Labeling Protocol

A typical protein labeling procedure involves:

  • Dissolving the protein in an amine-free buffer (typically carbonate or phosphate buffer at pH 8.0-9.0)

  • Preparing a stock solution of the ester in anhydrous DMSO

  • Adding the dye solution slowly to the protein solution while stirring (typically at 5-10 molar excess)

  • Incubating the reaction mixture at room temperature for 1-2 hours

  • Separating the conjugate from unreacted dye using gel filtration, dialysis, or other purification methods

  • Determining the degree of labeling by measuring absorbance at protein wavelength and dye wavelength

Applications in Cell Biology Research

In cellular imaging applications, conjugates of this fluorophore enable:

  • Tracking of labeled proteins through cellular compartments

  • Visualization of receptor-ligand interactions

  • Monitoring of cellular uptake mechanisms

  • Analysis of protein-protein interactions using FRET techniques

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator